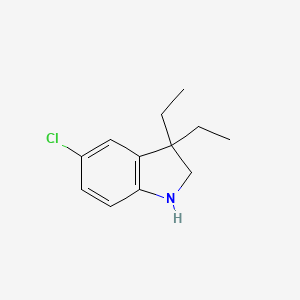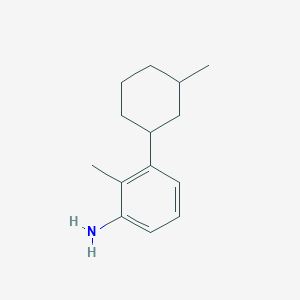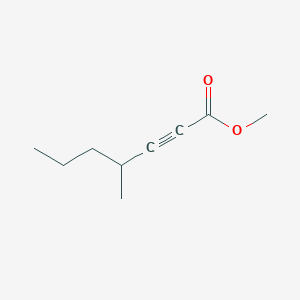
2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring substituted with four methyl groups and a prop-2-yn-1-yl group. It is known for its stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine typically involves the reaction of 2,2,6,6-tetramethylmorpholine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and radical formation.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.
2,2,6,6-Tetramethyl-4-hydroxypiperidine: Similar in structure but with a hydroxyl group instead of a prop-2-yn-1-yl group.
2,2,6,6-Tetramethyl-4-aminopiperidine: Contains an amino group instead of a prop-2-yn-1-yl group.
Uniqueness: 2,2,6,6-Tetramethyl-4-(prop-2-yn-1-yl)morpholine is unique due to its combination of a morpholine ring with a prop-2-yn-1-yl group, which imparts distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-4-prop-2-ynylmorpholine |
InChI |
InChI=1S/C11H19NO/c1-6-7-12-8-10(2,3)13-11(4,5)9-12/h1H,7-9H2,2-5H3 |
InChI Key |
LMFUBSNRSYVZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)CC#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


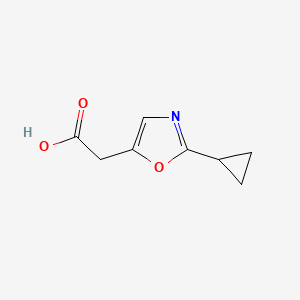
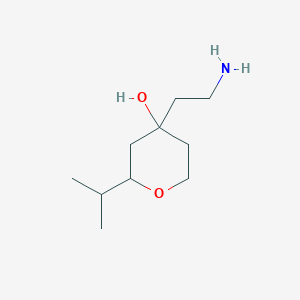




![[4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol](/img/structure/B15256995.png)
